molecular formula C8H15NO2 B2789231 Methyl 2-(piperidin-3-yl)acetate CAS No. 85375-73-1

Methyl 2-(piperidin-3-yl)acetate

Cat. No.: B2789231
CAS No.: 85375-73-1
M. Wt: 157.213
InChI Key: QDBQVCNGVFMIMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-3-yl)acetate typically involves the reaction of piperidine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in methyl chloroacetate, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(piperidin-3-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(piperidin-3-yl)acetate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-piperidin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBQVCNGVFMIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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